molecular formula C15H17NO4 B8074464 1,3-Dioxoisoindolin-2-yl 2-methylhexanoate

1,3-Dioxoisoindolin-2-yl 2-methylhexanoate

Cat. No. B8074464
M. Wt: 275.30 g/mol
InChI Key: XOKMUHDNEYVXMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dioxoisoindolin-2-yl 2-methylhexanoate is a useful research compound. Its molecular formula is C15H17NO4 and its molecular weight is 275.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dioxoisoindolin-2-yl 2-methylhexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dioxoisoindolin-2-yl 2-methylhexanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1,3-Dioxoisoindolin-2-yl 2-methylhexanoate involves the reaction of 2-methylhexanoic acid with phthalic anhydride to form 1,3-dioxoisoindoline-2-carboxylic acid, which is then esterified with methanol to form the methyl ester. The resulting methyl ester is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with the appropriate amine to form the final product.

Starting Materials
2-methylhexanoic acid, phthalic anhydride, methanol, thionyl chloride, appropriate amine

Reaction
2-methylhexanoic acid + phthalic anhydride → 1,3-dioxoisoindoline-2-carboxylic acid, 1,3-dioxoisoindoline-2-carboxylic acid + methanol → methyl 1,3-dioxoisoindoline-2-carboxylate, methyl 1,3-dioxoisoindoline-2-carboxylate + thionyl chloride → methyl 1,3-dioxoisoindoline-2-carboxylic acid chloride, methyl 1,3-dioxoisoindoline-2-carboxylic acid chloride + appropriate amine → 1,3-Dioxoisoindolin-2-yl 2-methylhexanoate

properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) 2-methylhexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-3-4-7-10(2)15(19)20-16-13(17)11-8-5-6-9-12(11)14(16)18/h5-6,8-10H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKMUHDNEYVXMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C(=O)ON1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dioxoisoindolin-2-yl 2-methylhexanoate

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